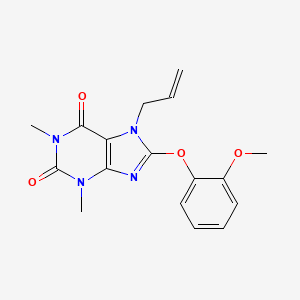![molecular formula C11H17Cl2NO B5158193 [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the GPR88 receptor, which is a protein that plays a role in the regulation of dopamine signaling in the brain. In
Mechanism of Action
The mechanism of action of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves its selective antagonism of the GPR88 receptor. This receptor is predominantly expressed in the striatum of the brain, where it plays a role in the regulation of dopamine signaling. By blocking the activity of this receptor, [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride may modulate dopamine release and improve the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has a number of biochemical and physiological effects. These include modulation of dopamine release, reduction of locomotor activity, and improvement of cognitive function in animal models. In addition, the compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride for lab experiments is its high selectivity for the GPR88 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Future Directions
There are a number of potential future directions for research on [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride. These include further studies on its therapeutic potential in psychiatric disorders, as well as investigations into its effects on other neurotransmitter systems. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to better understand its safety and efficacy.
Synthesis Methods
The synthesis method of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with ethylamine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Scientific Research Applications
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the treatment of psychiatric disorders such as schizophrenia and addiction. Studies have shown that GPR88 receptor antagonists, such as [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, may be effective in reducing the symptoms of these disorders.
properties
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12;/h3-4,7-8H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAMXLCDFWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-isopropoxy-phenyl)-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
